

Application Note: High-Fidelity Synthesis of [1,1'-Binaphthalene]-2,2'-dithiol (BINAS)

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Compound of Interest

Compound Name: [1,1'-Binaphthalene]-2,2'-dithiol

CAS No.: 124414-36-4

Cat. No.: B1167940

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Part 1: Executive Summary & Strategic Rationale

The transition from oxygen-based chirality (BINOL) to sulfur-based chirality ([1,1'-Binaphthalene]-2,2'-dithiol, often abbreviated as BINAS or binaphthyl dithiol) represents a critical upgrade in ligand design.[1] While BINOL is ubiquitous, its dithiol analogue offers softer donor characteristics, making it superior for coordinating soft metals (Ir, Rh, Pd) in asymmetric hydrogenation and for constructing robust Metal-Organic Frameworks (MOFs).

The Synthetic Challenge: Direct nucleophilic substitution on the binaphthyl ring is electronically unfavorable and sterically hindered. Consequently, the industry-standard protocol relies on the Newman-Kwart Rearrangement (NKR).[1] This thermodynamic rearrangement drives the migration of a thiocarbamoyl group from oxygen to sulfur, leveraging the high bond energy of the resulting C=O bond (

) to overcome the aromatic stability barrier.[2]

Scope of this Guide: This application note details a robust, three-stage protocol optimized for high enantiomeric retention. Unlike generic procedures, this guide addresses the specific "pain points" of the BINOL substrate: steric hindrance and the risk of thermal racemization.

Part 2: Chemical Logic & Mechanism[1]

To troubleshoot this synthesis effectively, one must understand the driving forces. The reaction is not a simple substitution; it is an intramolecular rearrangement proceeding through a strained 4-membered transition state.[3]

Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the critical ipso-substitution mechanism that defines the Newman-Kwart rearrangement.



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Figure 1: Mechanistic flow of the Newman-Kwart Rearrangement.[2][3][4][5][6][7] The high activation energy requires significant thermal input, necessitating careful control to prevent atropisomerization (racemization) of the binaphthyl axis.

Part 3: Detailed Experimental Protocols

Safety & Pre-Requisites

- **Stench Alert:** Thiols and their precursors have low odor thresholds. All operations must occur in a high-efficiency fume hood. Bleach (sodium hypochlorite) should be kept on hand to neutralize spills.
- **Thermal Hazard:** The rearrangement step involves temperatures $>250^\circ\text{C}$. Use a sand bath or specialized heating mantle; oil baths are unsafe at these temperatures.
- **Reagents:**

-Dimethylthiocarbamoyl chloride is toxic and corrosive.[1]

Stage I: O-Thiocarbamoylation

Objective: Activate the chemically inert phenol groups.[1]

Reagents:

- (R)- or (S)-BINOL (1.0 equiv)[1]
- -Dimethylthiocarbamoyl chloride (2.5 equiv)[1]
- Sodium Hydride (NaH, 60% in oil) (3.0 equiv) or DABCO (4.0 equiv)
- Solvent: Anhydrous DMF (Dimethylformamide)[1]

Protocol:

- Setup: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen.
- Deprotonation: Dissolve BINOL in anhydrous DMF (0.2 M concentration). Cool to 0°C. Carefully add NaH portion-wise. Evolution of gas will occur.[8] Stir for 30 minutes at 0°C, then warm to Room Temperature (RT) for 30 minutes to ensure complete formation of the bis-phenoxide.
 - Note: NaH is preferred over DABCO for hindered substrates like BINOL to ensure quantitative deprotonation.
- Addition: Cool back to 0°C. Add -dimethylthiocarbamoyl chloride in one portion.
- Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC (the product is less polar than BINOL).
- Workup: Quench with water (carefully). Extract with Ethyl Acetate (). Wash organics with brine, dry over .

- Purification: Recrystallize from Ethanol or Flash Chromatography (Hexane/EtOAc).
 - Yield Target: >85%^[6]^[9]
 - Checkpoint: Product should be a white/off-white solid.

Stage II: The Newman-Kwart Rearrangement (The Critical Step)

Objective: Migration of the thiocarbamoyl group from O to S.^[1]

Method A: Thermal (Sand Bath) - The Classical Route

- Place the dry O-thiocarbamate in a round-bottom flask equipped with a high-temperature thermometer and an air condenser.
- Solvent-Free (Neat): If the melting point is accessible, perform neat. If not, use Diphenyl ether (, BP 258°C) as a solvent.
- Heating: Immerse in a pre-heated sand bath at 270–290°C.
- Duration: 30–60 minutes.
 - Critical Control: Do not overheat or extend time unnecessarily. Prolonged exposure to >300°C promotes racemization of the binaphthyl axis.
- Workup: Cool to RT. If was used, distill it off under high vacuum or use column chromatography to separate.

Method B: Microwave Irradiation - The Modern Route (Recommended)

- Dissolve substrate in N-methyl-2-pyrrolidone (NMP) or o-dichlorobenzene.^[1]
- Irradiate at 250°C for 15–30 minutes.

- Advantage: The rapid heating/cooling profile significantly reduces racemization compared to sand baths.

Stage III: Reductive Cleavage

Objective: Liberate the free dithiol.[1]

Reagents:

- Lithium Aluminum Hydride () (4.0 equiv)[1]
- Solvent: Anhydrous THF

Protocol:

- Suspension: Suspend in anhydrous THF at 0°C under Argon.
- Addition: Add the S-thiocarbamate (dissolved in THF) dropwise.
- Reaction: Reflux for 2–4 hours.
 - Why Reduction? Basic hydrolysis (NaOH) can lead to disulfide oxidation (S-S bond formation) during workup. ensures the product remains in the reduced thiol state.
- Quench: Fieser workup (, 15% NaOH,).
- Acidification: Acidify the aqueous layer/filtrate with HCl (2M) to ensure protonation of the thiolate to thiol.
- Extraction: Extract with DCM.

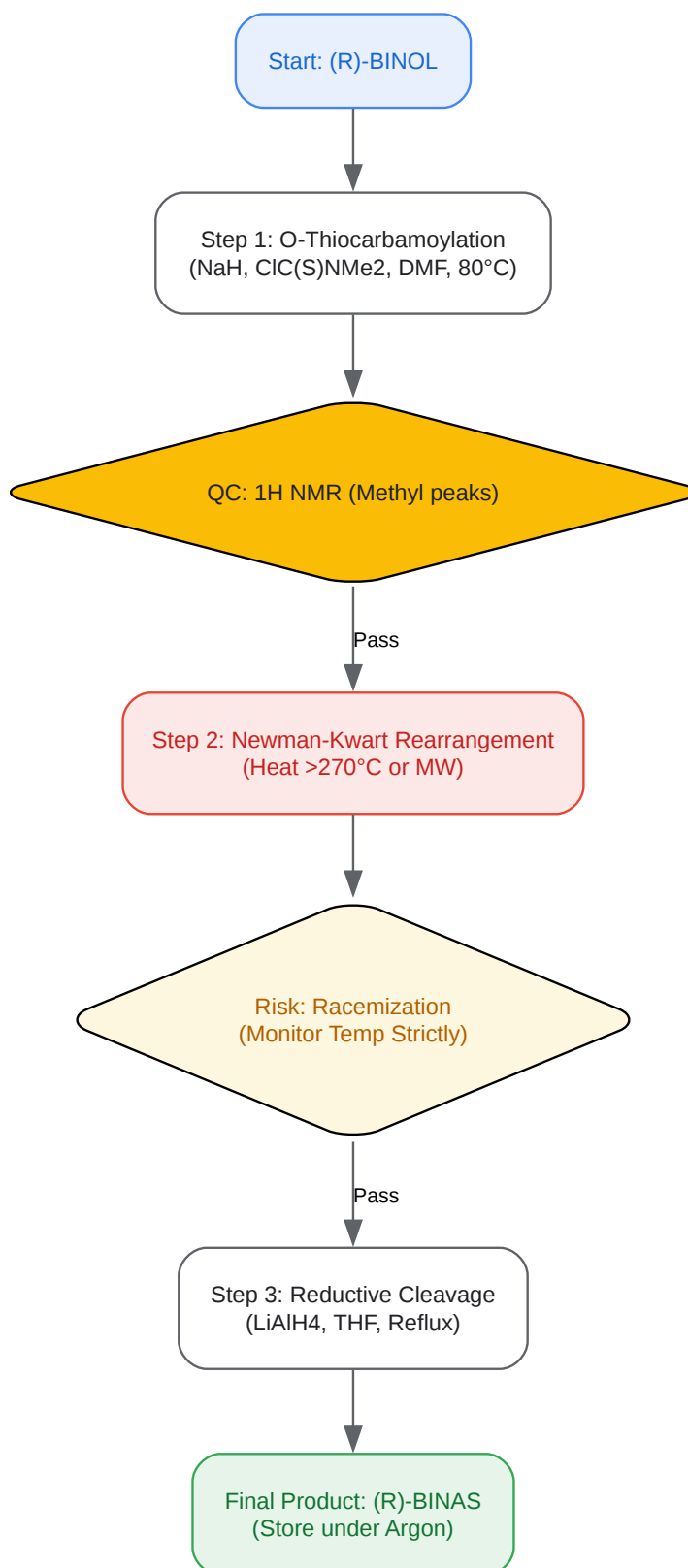
- Purification: Recrystallize from DCM/Petroleum Ether.

Part 4: Quality Control & Data Interpretation[1]

Analytical Specifications

Parameter	Specification	Method/Notes
Appearance	White to pale yellow crystalline powder	Oxidized disulfide is often deeper yellow/orange.[1]
Melting Point	150–152°C (Racemic)	Enantiopure forms may vary; verify against specific CoA.
H NMR	~3.3–3.5 ppm (s, 2H, -SH)	The diagnostic SH peak. Disappearance confirms cleavage.
Chiral HPLC	>99% ee	Required if using thermal rearrangement to ensure no racemization.
Storage	Inert Gas (Ar/N ₂), < -20°C	CRITICAL: Oxidizes to oligomeric disulfides in air.[1]

Workflow Visualization



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Figure 2: Operational workflow for the synthesis of BINAS. Note the critical control point at Step 2 regarding temperature management.

Part 5: Troubleshooting & Expert Insights

The "Disulfide Trap"

Symptom: The product is insoluble in common organic solvents or shows broad NMR signals.

Cause: Oxidation of the dithiol into a polymeric disulfide chain. Solution:

- Always degas solvents used in the final workup.
- If the disulfide forms, it can be "rescued" by re-subjecting the material to reduction or using reduction.

Racemization Management

Insight: The rotation barrier of the binaphthyl axis is high, but at 290°C, the thermal energy approaches the barrier threshold. Mitigation:

- Use Microwave synthesis if available (shorter time = less racemization).
- If using a sand bath, pre-heat the bath fully before inserting the flask. Do not "ramp up" with the flask inside.

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